4-(苄氧基)吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Benzyloxy)indolin-2-one” is an organic compound that has attracted significant interest from researchers due to its diverse applications in various fields of research .

Synthesis Analysis

The synthesis of indolin-2-one derivatives has been discussed in several studies. For instance, a practical approach to the preparation of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of dopaminergic agonists such as ropinirole, has been described . Another study discussed the synthesis and evaluation of the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives .Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)indolin-2-one” has been analyzed in several studies. For instance, one study discussed the structural analysis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . Another study discussed the structure-activity relationship of indolin-2-ones towards cancer bio-targets .Chemical Reactions Analysis

The chemical reactions of indolin-2-one derivatives have been investigated in several studies. For instance, one study investigated the antioxidant activity of ortho- and meta-substituted indolin-2-one derivatives . Another study discussed the reactivity of indolin-2-ones at the β-carbon and –NH positions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)indolin-2-one” have been analyzed in several studies. For instance, one study mentioned that the product is for research use only and not for human use . Another study mentioned that the product is in liquid form .科学研究应用

阿尔茨海默病治疗

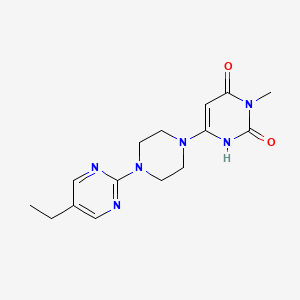

包括 4-(苄氧基)吲哚-2-酮在内的吲哚-2-酮衍生物已被合成用作潜在的乙酰胆碱酯酶 (AChE) 抑制剂 . AChE 抑制剂在临床上用于治疗阿尔茨海默病 (AD),这是一种以记忆力逐渐丧失和其他认知障碍为特征的神经退行性疾病 .

抗癌剂

一些吲哚-2-酮衍生物对人癌细胞系表现出很强的细胞毒性 . 例如,化合物 5g 是一种吲哚-2-酮衍生物,对 SW620(人结肠癌)、PC3(前列腺癌)和 NCI-H23(肺癌)细胞系表现出强烈的细胞毒性 . 它甚至比阿霉素更有效,阿霉素是一种常用的抗癌药物 .

3. 帕金森病和不安腿综合征治疗 4-(2-羟乙基)吲哚-2-酮,一种吲哚-2-酮衍生物,是合成多巴胺能激动剂(如罗匹尼罗)的关键中间体 . 罗匹尼罗是一种用于治疗帕金森病和不安腿综合征的药物 .

荧光染料的合成

吲哚-2-酮环已被用于合成许多荧光染料 . 吲哚-2-酮中活化的 C-2 甲基可以与醛或羰基反应生成这些染料 .

抗病毒剂

包括吲哚-2-酮在内的吲哚衍生物具有抗病毒特性 . 它们已被合成和研究,以用于潜在的抗病毒治疗 .

抗炎剂

吲哚衍生物也具有抗炎活性 . 这使得它们成为开发新型抗炎药物的潜在候选药物 .

抗氧化剂

吲哚衍生物表现出抗氧化特性 . 它们可以清除自由基,自由基是有害化合物,会造成细胞损伤 .

抗菌剂

作用机制

Target of Action

The primary target of 4-(Benzyloxy)indolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

4-(Benzyloxy)indolin-2-one interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The inhibition of AChE by 4-(Benzyloxy)indolin-2-one affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals across the synapse. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .

Pharmacokinetics

The compound’s strong inhibitory effect on ache suggests that it may have good bioavailability .

Result of Action

The primary molecular effect of 4-(Benzyloxy)indolin-2-one is the inhibition of AChE, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function. Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines, suggesting potential anticancer properties .

安全和危害

未来方向

The future directions of “4-(Benzyloxy)indolin-2-one” research have been discussed in several studies. For instance, one study mentioned that the compound is an important organic compound that has attracted significant interest from researchers due to its diverse applications in various fields of research. Another study mentioned that the compound is for research use only .

生化分析

Biochemical Properties

4-(Benzyloxy)indolin-2-one has been found to interact with various biomolecules. For instance, it has been shown to inhibit the production of nitric oxide, TNF-α, and IL-6 in a concentration-dependent manner . These interactions suggest that 4-(Benzyloxy)indolin-2-one may play a role in modulating inflammatory responses .

Cellular Effects

In cellular processes, 4-(Benzyloxy)indolin-2-one has been observed to suppress the production of pro-inflammatory cytokines . It also inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These effects indicate that 4-(Benzyloxy)indolin-2-one can influence cell function and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-(Benzyloxy)indolin-2-one exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels . This suggests that 4-(Benzyloxy)indolin-2-one may act as an enzyme inhibitor, affecting the activity of these proteins.

Temporal Effects in Laboratory Settings

It has been observed that the compound’s anti-inflammatory activity is concentration-dependent , suggesting that its effects may vary over time depending on its concentration.

Metabolic Pathways

Given its observed effects on cellular metabolism and signaling pathways , it is likely that it interacts with various enzymes and cofactors.

属性

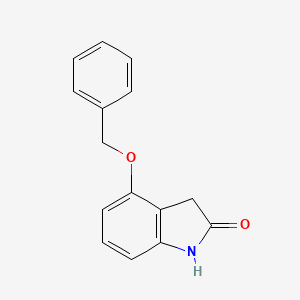

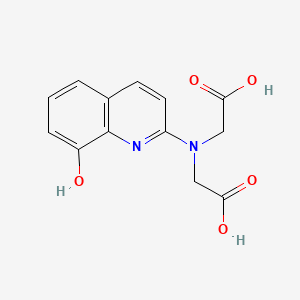

IUPAC Name |

4-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQQIBTRJERJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2372960.png)

![N-[(4-Fluorophenyl)methyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2372962.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)